
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethoxy group, two bromine atoms, and a thiosemicarbazide moiety, making it an interesting subject for studies in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide typically involves the reaction of 2,4-dibromo-6-trifluoromethoxyphenyl isothiocyanate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired thiosemicarbazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiosemicarbazide derivatives.
Scientific Research Applications
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group and bromine atoms play a crucial role in binding to these targets, while the thiosemicarbazide moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate
- 2,4-Dibromo-6-(trifluoromethyl)aniline
- 2,4-Dibromo-6-trifluoromethylphenol
Uniqueness
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide is unique due to the presence of both the trifluoromethoxy group and the thiosemicarbazide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H6Br2F3N3OS |
|---|---|
Molecular Weight |
409.02 g/mol |
IUPAC Name |
1-amino-3-[2,4-dibromo-6-(trifluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H6Br2F3N3OS/c9-3-1-4(10)6(15-7(18)16-14)5(2-3)17-8(11,12)13/h1-2H,14H2,(H2,15,16,18) |
InChI Key |
GTKKYWOEPOAQHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)NC(=S)NN)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


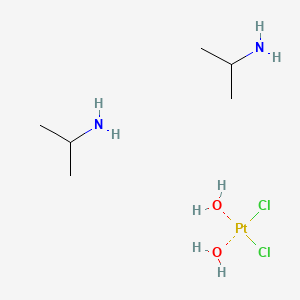
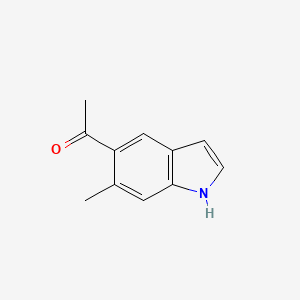
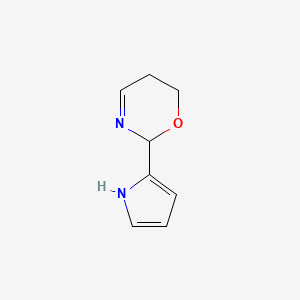
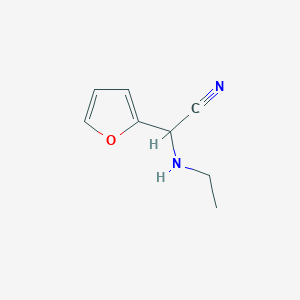

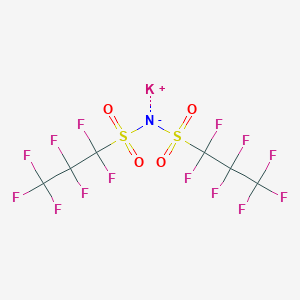
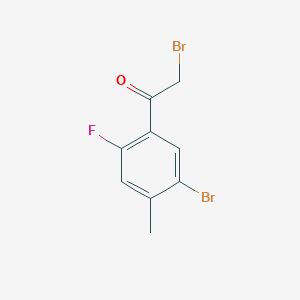
![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)
![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)
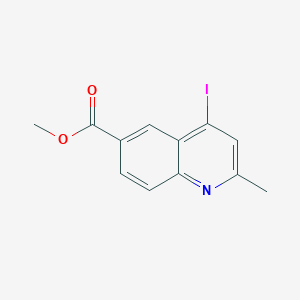
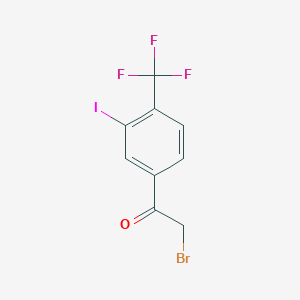
![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
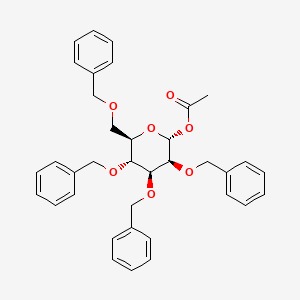
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
